Methyl 1-methylcyclopentanecarboxylate (CAS 4630-83-5) is a gem-disubstituted alicyclic ester characterized by a quaternary carbon center at the C1 position of the cyclopentane ring. As a specialized synthetic building block, it is primarily procured to introduce the 1-methylcyclopentyl motif into complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of the methyl group at the alpha-position fundamentally alters the compound's steric profile, lipophilicity, and chemical reactivity compared to unsubstituted cyclopentyl esters. This structural rigidity and lack of alpha-protons make it an essential precursor for downstream reductions, nucleophilic additions, and the synthesis of metabolically stable drug candidates [1].
Substituting methyl 1-methylcyclopentanecarboxylate with the more common methyl cyclopentanecarboxylate or acyclic aliphatic esters leads to critical failures in both synthetic processing and downstream application performance. In synthesis, the lack of an alpha-proton in the 1-methylated variant prevents unwanted enolization and self-condensation during strongly basic coupling reactions, a common failure point for unsubstituted cycloalkyl esters[1]. In medicinal chemistry, failing to incorporate the quaternary C1 center leaves the resulting API vulnerable to rapid cytochrome P450-mediated alpha-hydroxylation, severely compromising in vivo metabolic stability and half-life[2]. Furthermore, standard cyclopentyl or isopropyl groups cannot replicate the specific hydrophobic packing required in precision GPCR antagonist design [3].
When utilized as an electrophile in complex organic synthesis, the quaternary C1 center of methyl 1-methylcyclopentanecarboxylate fundamentally alters its reactivity profile compared to methyl cyclopentanecarboxylate. Because its molecular structure lacks an alpha-proton, it cannot undergo alpha-deprotonation or enolization under strongly basic conditions [1]. This forces strictly regioselective additions without the competitive formation of thermodynamic or kinetic enolates that reduce yields in unsubstituted cycloalkyl esters.
| Evidence Dimension | Alpha-enolization susceptibility |
| Target Compound Data | 0% alpha-enolization (quaternary center) |
| Comparator Or Baseline | Methyl cyclopentanecarboxylate (susceptible to alpha-deprotonation) |
| Quantified Difference | Absolute elimination of alpha-enolization side reactions |
| Conditions | Strongly basic nucleophilic addition assays |
Procurement of the 1-methylated ester is critical for synthetic routes requiring clean nucleophilic acyl substitution without yield-destroying self-condensation.
In the development of advanced therapeutics, substituting a standard cyclopentyl moiety with a 1-methylcyclopentyl group (derived from methyl 1-methylcyclopentanecarboxylate) significantly improves metabolic stability. The quaternary C1 position acts as a steric shield and removes the metabolically labile alpha-hydrogen, blocking cytochrome P450-mediated alpha-hydroxylation. This structural modification directly translates to an increased in vivo half-life and reduced dosage requirements compared to unsubstituted cyclopentyl analogs [1].
| Evidence Dimension | Metabolic liability at the alpha-position |
| Target Compound Data | Blocked alpha-oxidation (quaternary C1) |
| Comparator Or Baseline | Cyclopentyl derivatives (rapid alpha-hydroxylation) |
| Quantified Difference | Significant extension of in vivo half-life and metabolic resistance |
| Conditions | In vivo pharmacokinetic profiling and CYP450 microsomal stability assays |
For pharmaceutical procurement, selecting the 1-methylated precursor is essential for synthesizing APIs with viable pharmacokinetic profiles and extended half-lives.
The specific steric bulk of the 1-methylcyclopentyl motif, installed via methyl 1-methylcyclopentanecarboxylate, provides enhanced hydrophobic interactions in target binding pockets compared to acyclic or unsubstituted cyclic analogs. For instance, in the development of squaramide-based CCR6 antagonists, the 1-methylcyclopentyl group achieved targeted hydrophobic contacts with specific receptor side chains (e.g., V671, L852, Y3167), outperforming the isopropyl baseline and driving measured inhibition of CCR6+ T cell chemotaxis (IC50 = 19 nM) [1].
| Evidence Dimension | Target inhibition potency (IC50) and hydrophobic packing |
| Target Compound Data | 19 nM IC50 (1-methylcyclopentyl derivative) |
| Comparator Or Baseline | Isopropyl derivative (suboptimal hydrophobic contact) |
| Quantified Difference | Markedly improved receptor affinity via optimized steric bulk |
| Conditions | CCR6+ T cell chemotaxis inhibition assay |
Buyers designing targeted inhibitors should prioritize this specific building block to maximize lipophilic receptor contacts without increasing molecular flexibility.
Methyl 1-methylcyclopentanecarboxylate serves as a process-ready precursor for the synthesis of (1-methylcyclopentyl)methanol, a critical intermediate in medicinal chemistry. Reduction using lithium aluminum hydride (LiAlH4) in ethereal solvents (e.g., THF or diethyl ether) proceeds at 0 °C to room temperature, consistently delivering isolated yields of 72% to 80% . This reliable scalability makes it a practical starting material over multi-step de novo synthesis of the 1-methylcyclopentyl motif.
| Evidence Dimension | Synthetic yield of (1-methylcyclopentyl)methanol |
| Target Compound Data | 72–80% isolated yield |
| Comparator Or Baseline | De novo multi-step ring construction (lower overall yield, higher complexity) |
| Quantified Difference | High-efficiency single-step reduction |
| Conditions | LiAlH4 reduction in THF/diethyl ether at 0–20 °C |
Process chemists procure this ester to ensure reproducible, high-yield access to 1-methylcyclopentyl-containing downstream intermediates.
Directly following from its ability to block alpha-hydroxylation [1], this compound is the appropriate starting material for synthesizing active pharmaceutical ingredients (such as CFTR modulators and CCR6 antagonists) where extending in vivo half-life and preventing rapid CYP450 metabolism at the cycloalkyl ring is a primary design goal.
Because the 1-methylcyclopentyl motif provides enhanced hydrophobic packing compared to isopropyl or plain cyclopentyl groups [2], this ester is recommended for structural biology and medicinal chemistry workflows focused on increasing the binding affinity of GPCR antagonists in sterically constrained receptor pockets.
In multi-step synthesis requiring nucleophilic acyl substitution, the lack of an alpha-proton in this compound prevents yield-destroying enolization[3]. It is the correct choice for process chemists who need a clean, regioselective electrophile that will not undergo self-condensation under strongly basic conditions.
As a direct precursor that undergoes 72-80% yield reduction , this ester is the practical procurement choice for bulk or pilot-scale generation of (1-methylcyclopentyl)methanol, bypassing the need for complex, low-yield de novo ring construction.